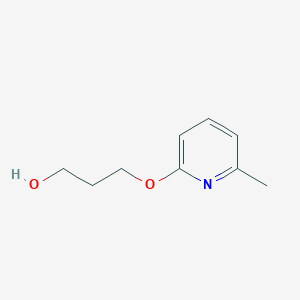

3-(6-Methylpyridin-2-yloxy)propan-1-ol

Description

Contextual Significance of Pyridine-Based Chemical Structures in Organic Chemistry

The pyridine (B92270) ring is a foundational six-membered aromatic heterocycle, structurally analogous to benzene (B151609) but with one carbon atom replaced by nitrogen. This substitution has profound effects on the molecule's electronic properties and reactivity, making it a cornerstone in various chemical fields. The nitrogen atom imparts a basic character and creates a dipole moment, rendering the ring electron-deficient compared to benzene. This influences its reactivity, particularly in nucleophilic substitution reactions.

Pyridine scaffolds are ubiquitous in both natural and synthetic compounds. They are integral to essential biomolecules like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and vitamin B6 (pyridoxine). In medicinal chemistry, the pyridine moiety is considered a "privileged structure" because it is a key component in a multitude of FDA-approved drugs with a wide range of therapeutic applications, including antimicrobial, antiviral, and anticancer agents. mayoclinic.orgnih.gov Its ability to act as a hydrogen bond acceptor and its versatile solvent properties further cement its importance in organic synthesis. nih.govwikipedia.org

Architectural Role of the Propanol (B110389) Moiety within Pyridinyloxypropanol Scaffolds

The compound 3-(6-Methylpyridin-2-yloxy)propan-1-ol belongs to the broader class of aryloxypropanol compounds. This structural motif, consisting of an aromatic ring linked via an ether oxygen to a three-carbon propanol chain, is of immense significance in pharmacology. Specifically, it forms the core scaffold of one of the most important classes of cardiovascular drugs: the beta-adrenergic receptor antagonists, commonly known as beta-blockers. mayoclinic.org

In this scaffold, the propanol moiety is not merely a passive spacer. Its key architectural roles include:

A Flexible Linker: The three-carbon chain provides conformational flexibility, allowing the aromatic portion of the molecule to orient itself effectively for binding to biological targets.

A Key Functional Handle: The terminal primary alcohol (-CH₂OH) group is a crucial site for chemical modification. In the synthesis of many beta-blockers like propranolol (B1214883) and pindolol, this alcohol is converted into a secondary amine (an amino-alcohol or propanolamine). wikipedia.orgwikipedia.org This amine group is typically essential for the compound's pharmacological activity.

Influencing Physicochemical Properties: The ether oxygen and the terminal hydroxyl group can participate in hydrogen bonding, which influences the compound's solubility and its interactions with biological receptors.

Therefore, the pyridinyloxypropanol structure of this compound positions it as a direct precursor to molecules with significant potential for biological activity.

Current Research Trajectories for this compound within Contemporary Chemical Science

Specific, in-depth research focusing exclusively on the biological activities or direct applications of this compound is not widely represented in current scientific literature. Instead, its primary role in contemporary chemical science appears to be that of a specialized chemical intermediate and building block for the synthesis of more complex molecules.

Its structure is particularly valuable for structure-activity relationship (SAR) studies, where researchers systematically modify different parts of a lead compound to understand how these changes affect its biological activity. researchgate.netmdpi.com By incorporating the 6-methylpyridine group, chemists can probe the effects of this specific heterocyclic system on a molecule's binding affinity and selectivity for a given target, such as a G-protein coupled receptor or a kinase enzyme.

The research trajectory for this compound is therefore tied to its use in synthetic programs aimed at discovering new therapeutic agents. Its value lies in its ability to introduce a specific, functionalized pyridine moiety into a larger molecular framework, leveraging the established importance of both the pyridine ring and the aryloxypropanol scaffold in drug design. While not an end product itself, it serves as a critical piece in the multi-step process of creating novel chemical entities for pharmacological evaluation.

Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.21 g/mol |

| Canonical SMILES | CC1=NC=CC=C1OCCCO |

| CAS Number | Information not publicly available |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(6-methylpyridin-2-yl)oxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-8-4-2-5-9(10-8)12-7-3-6-11/h2,4-5,11H,3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEVJSKOJXQXCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 6 Methylpyridin 2 Yloxy Propan 1 Ol and Its Structural Analogs

Established Synthetic Pathways to 3-(6-Methylpyridin-2-yloxy)propan-1-ol

The construction of the ether linkage in this compound is most effectively approached through variations of the Williamson ether synthesis, a robust and widely used method involving the reaction of an alkoxide with an alkyl halide or sulfonate. libretexts.orgwikipedia.orgmasterorganicchemistry.com The choice of precursors is critical to navigate the inherent reactivity of the pyridine (B92270) ring system.

Elucidation of Key Reaction Strategies and Precursor Compounds

Two primary strategies can be proposed for the synthesis of this compound, differing in the choice of the pyridine precursor.

Strategy A: Nucleophilic Aromatic Substitution

This approach utilizes a pyridine ring pre-functionalized with a good leaving group, typically a halide, at the 2-position. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Precursors: 2-Chloro-6-methylpyridine and propane-1,3-diol.

Reaction: The alkoxide of propane-1,3-diol, generated by a strong base like sodium hydride (NaH), acts as the nucleophile, displacing the chloride from the pyridine ring. Using an excess of the diol can favor mono-alkylation.

Strategy B: Alkylation of 6-Methylpyridin-2-one

This strategy involves the direct alkylation of 6-methylpyridin-2-one, which exists in tautomeric equilibrium with 2-hydroxy-6-methylpyridine.

Precursors: 6-Methylpyridin-2-one and a propanol (B110389) derivative with a leaving group, such as 3-chloro-1-propanol (B141029) or 1-bromo-3-propanol.

Reaction: The pyridone anion, formed upon deprotonation with a base, is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. researchgate.netnih.gov This leads to a potential mixture of O-alkylated (the desired ether) and N-alkylated products.

The following table compares the two primary synthetic strategies.

| Feature | Strategy A: Nucleophilic Aromatic Substitution | Strategy B: Alkylation of 6-Methylpyridin-2-one |

|---|---|---|

| Pyridine Precursor | 2-Chloro-6-methylpyridine | 6-Methylpyridin-2-one |

| Side Chain Precursor | Propane-1,3-diol | 3-Halo-1-propanol (e.g., 3-chloropropan-1-ol) |

| Key Advantage | High regioselectivity for O-alkylation | Readily available pyridone precursors |

| Key Disadvantage | Potential for lower reactivity of the halopyridine | Risk of forming undesired N-alkylated byproducts |

Due to the high regioselectivity it affords, Strategy A is generally the more reliable and preferred method for the unambiguous synthesis of 2-alkoxypyridine derivatives like this compound. thieme-connect.comresearchgate.net

Optimization of Reaction Conditions for Enhanced Chemical Yield and Stereoselectivity

Optimizing the reaction conditions is essential for maximizing the yield of the desired ether and minimizing side reactions. The Williamson ether synthesis, being an SN2 reaction, is sensitive to the choice of base, solvent, and temperature. masterorganicchemistry.comlibretexts.org

Base: Strong, non-nucleophilic bases are preferred to fully deprotonate the alcohol without competing in the substitution reaction. Sodium hydride (NaH) is highly effective as it generates the alkoxide and hydrogen gas, which is easily removed. libretexts.org Weaker bases like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures or phase-transfer catalysts. gold-chemistry.org

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF) are ideal. These solvents effectively solvate the cation of the alkoxide, leaving the oxygen anion more nucleophilic and accelerating the SN2 reaction. libretexts.org

Temperature: The reaction temperature is typically maintained between room temperature and 80 °C. Higher temperatures can promote the competing E2 elimination pathway, especially if secondary alkyl halides are used, although this is not a concern for the primary carbon in the propanol side chain. youtube.com

For the target molecule, stereoselectivity is not a consideration as it is achiral. However, if a chiral substituted propanol side chain were used, the SN2 mechanism would proceed with an inversion of configuration at the chiral center bearing the leaving group. youtube.com

The table below summarizes the impact of various reaction parameters on the synthesis.

| Parameter | Condition | Effect on Yield and Purity |

|---|---|---|

| Base | Strong (e.g., NaH) | Promotes complete and rapid formation of the nucleophile, leading to higher yields at lower temperatures. |

| Weak (e.g., K₂CO₃) | Requires higher temperatures; may result in incomplete reaction or longer reaction times. | |

| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Enhances nucleophilicity of the alkoxide, accelerating the desired SN2 reaction. |

| Protic (e.g., Ethanol) | Can solvate and deactivate the nucleophile through hydrogen bonding, slowing the reaction rate. | |

| Temperature | Moderate (25–80 °C) | Generally sufficient for reaction completion while minimizing side reactions. |

| High (>100 °C) | Increases risk of elimination side reactions and decomposition. |

Synthesis of Pyridine-Substituted Propanol Derivatives and Related Structures

The creation of structural analogs of this compound can be achieved by systematically modifying either the pyridine ring or the propanol side chain.

Strategies for Rational Modification of the Pyridine Ring System

A diverse array of analogs can be generated by introducing various substituents onto the pyridine core. This can be accomplished either by using a pre-functionalized pyridine precursor or by modifying the ring after the ether linkage has been established.

Use of Substituted Precursors: The most straightforward approach is to begin the synthesis with a 6-methylpyridine ring that already contains the desired additional substituents. A wide range of substituted 2-chloro or 2-hydroxypyridines are commercially available or can be synthesized through established methods like Hantzsch pyridine synthesis or Bohlmann-Rahtz pyridine synthesis. organic-chemistry.orgbeilstein-journals.org

Late-Stage Functionalization: Alternatively, modifications can be performed on the intact this compound molecule. Techniques such as electrophilic aromatic substitution are challenging due to the electron-deficient nature of the pyridine ring. However, radical-based methods like the Minisci reaction allow for the introduction of alkyl groups, often at the C4 position. nih.gov Furthermore, functional groups on the ring can be interconverted; for example, a nitro group can be reduced to an amine, which can then undergo a host of further transformations. nih.gov

The table below provides examples of pyridine ring modifications.

| Modification Strategy | Example Reagents/Reaction | Resulting Substituent |

|---|---|---|

| Starting with Substituted Precursor | Synthesis from 2-chloro-4,6-dimethylpyridine | Additional methyl group at C4 |

| Late-Stage C-H Alkylation | Minisci reaction with pivalic acid, AgNO₃, (NH₄)₂S₂O₈ | tert-Butyl group at C4 |

| Functional Group Interconversion | Nitration (HNO₃/H₂SO₄) followed by reduction (H₂, Pd/C) | Amino group (NH₂) |

| Halogenation | N-Bromosuccinimide (NBS) | Bromo group |

Methodologies for Altering the Propanol Side Chain Architecture

The structure of the three-carbon linker and terminal alcohol can be readily modified to produce a variety of analogs.

Chain Length Variation: By substituting propane-1,3-diol or 3-halo-1-propanol with homologous reagents such as butane-1,4-diol, pentane-1,5-diol, or their corresponding halo-alcohols, the length of the alkyl chain connecting the pyridine and the hydroxyl group can be systematically varied.

Introduction of Substituents: The use of substituted synthons, like 2-methylpropane-1,3-diol or 1-phenylpropane-1,3-diol, allows for the introduction of alkyl or aryl groups at various positions along the side chain.

Functional Group Transformation: The terminal hydroxyl group of the parent molecule is a versatile handle for further derivatization. It can be oxidized to an aldehyde or a carboxylic acid using reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent, respectively. It can also be converted into a better leaving group (e.g., a tosylate) and subsequently displaced by other nucleophiles, such as azide (B81097) or amines, to introduce nitrogen-containing functionalities. researchgate.net

The following table illustrates methods for side chain modification.

| Modification Target | Precursor/Reagent Example | Resulting Analog Structure |

|---|---|---|

| Chain Elongation | Butane-1,4-diol | 4-(6-Methylpyridin-2-yloxy)butan-1-ol |

| Chain Branching | 2-Methylpropane-1,3-diol | 3-(6-Methylpyridin-2-yloxy)-2-methylpropan-1-ol |

| Terminal Group Oxidation | Pyridinium chlorochromate (PCC) | 3-(6-Methylpyridin-2-yloxy)propanal |

| Terminal Group Amination | 1. TsCl, pyridine; 2. NaN₃; 3. H₂, Pd/C | 3-(6-Methylpyridin-2-yloxy)propan-1-amine |

Regioselective Considerations in the Construction of Pyridinyl Ethers

A primary challenge in the synthesis of 2-alkoxypyridines is controlling the regioselectivity of the alkylation step when starting from 2-hydroxypyridine (B17775) precursors. The anion of 2-hydroxypyridine (or its tautomer, 2-pyridone) is an ambident nucleophile, with reactive sites at both the exocyclic oxygen and the ring nitrogen. researchgate.netresearchgate.net The ratio of O-alkylation to N-alkylation is highly dependent on the reaction conditions. nih.gov

O-Alkylation (Ether Formation): This pathway is favored by conditions that promote reaction at the "harder" oxygen atom. This includes the use of polar aprotic solvents (DMF, DMSO), alkali metal cations that coordinate strongly with the oxygen (e.g., Na⁺, K⁺), and hard electrophiles.

N-Alkylation (Pyridone Formation): This pathway is favored by conditions that promote reaction at the "softer" nitrogen atom. This is often observed with softer alkylating agents, less polar solvents, and under catalyst- and base-free conditions where an intermediate pyridyl ether may rearrange to the more thermodynamically stable N-alkylated product. acs.org

To circumvent this ambiguity entirely, the most effective strategy is to use a 2-halopyridine as the electrophile (Strategy A). The carbon-halogen bond is the only reactive site for the incoming alkoxide nucleophile, ensuring that only the desired O-alkylated pyridinyl ether is formed. This SNAr reaction is highly reliable for producing 2-alkoxypyridines with complete regiocontrol. researchgate.net

The table below summarizes factors influencing the regioselectivity of 2-hydroxypyridine alkylation.

| Factor | Condition Favoring O-Alkylation (Ether) | Condition Favoring N-Alkylation (Pyridone) |

|---|---|---|

| Solvent | Polar Aprotic (e.g., DMF) | Less Polar or Protic |

| Counter-ion (from Base) | Na⁺, K⁺ | Ag⁺, Cs⁺ (softer cations) |

| Alkylating Agent | Hard Electrophiles (e.g., Alkyl Sulfates) | Soft Electrophiles (e.g., Alkyl Iodides) |

| Temperature | Lower Temperatures | Higher Temperatures (can favor thermodynamic product) |

| Definitive Strategy | Use of a 2-halopyridine precursor to force O-alkylation. |

Catalytic Approaches in the Synthesis of Related Pyridinyl Ethers and Alcohols

Catalysis is fundamental to the modern synthesis of complex molecules, offering pathways that are more efficient, selective, and milder than stoichiometric reactions. For pyridinyl ethers and alcohols, both metal- and base-catalyzed approaches are prominent.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. In the context of pyridinyl ether and alcohol synthesis, these methods are particularly useful for the arylation and functionalization of pyridine scaffolds. Research has demonstrated an efficient palladium-catalyzed direct arylation of pyridylmethyl silyl (B83357) ethers with aryl bromides to produce various aryl(pyridyl)methyl alcohol derivatives. acs.org A catalyst system comprising Palladium(II) acetate (B1210297) (Pd(OAc)₂) and a specific phosphine (B1218219) ligand, NIXANTPHOS, has been shown to be effective. acs.org

This process, a deprotonative cross-coupling process (DCCP), typically involves the use of a strong base, such as Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂), to deprotonate the weakly acidic C-H bond adjacent to the pyridine ring and the ether oxygen. acs.orgnih.gov The reaction is compatible with a variety of aryl bromides bearing both electron-donating and electron-withdrawing substituents, consistently providing good to excellent yields. acs.org Furthermore, the methodology can be adapted into a one-pot process where the silyl ether protecting group is cleaved, directly affording the free aryl(pyridyl)methanols. acs.org

The scope of this catalytic system is broad, enabling the coupling of various aryl and heteroaryl bromides with pyridylmethyl ethers in high yields. nih.gov This versatility is crucial for creating diverse libraries of structural analogs for further study.

Table 1: Palladium-Catalyzed Arylation of (2-Pyridyl)methyl Silyl Ether with Various Aryl Bromides Data sourced from Organic Letters. acs.org

| Aryl Bromide (Coupling Partner) | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Bromobenzene | Pd(OAc)₂ / NIXANTPHOS | LiN(SiMe₃)₂ | DME | 88 |

| 4-tert-Butylbromobenzene | Pd(OAc)₂ / NIXANTPHOS | LiN(SiMe₃)₂ | DME | 84 |

| 4-Methoxybromobenzene | Pd(OAc)₂ / NIXANTPHOS | LiN(SiMe₃)₂ | DME | 88 |

| 4-Fluorobromobenzene | Pd(OAc)₂ / NIXANTPHOS | LiN(SiMe₃)₂ | DME | 85 |

| 4-Chlorobromobenzene | Pd(OAc)₂ / NIXANTPHOS | LiN(SiMe₃)₂ | DME | 70 |

The Williamson ether synthesis is a classic and widely employed method for forming ethers, which relies on a base-catalyzed mechanism. This Sₙ2 reaction involves the deprotonation of an alcohol by a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. For the synthesis of pyridinyl ethers, this involves reacting a hydroxypyridine (a pyridinol) with an appropriate halo-alcohol in the presence of a base.

For instance, the synthesis of analogs of this compound could be achieved by reacting 6-Methylpyridin-2-ol with 3-chloropropan-1-ol. The base plays a crucial role in deprotonating the hydroxyl group of the pyridinol, which increases its nucleophilicity. Common bases used for such transformations include alkali metal hydroxides, carbonates (e.g., K₂CO₃), and hydrides. ekb.eg

Pyridine and its derivatives can themselves act as catalysts in certain reactions. Studies on the hydrolysis of aryl acetates show that pyridine bases can function as either nucleophilic catalysts or general base catalysts. rsc.org While substitution at the 2-position of the pyridine ring can hinder nucleophilic catalysis, a slower general base-catalyzed pathway can still occur. rsc.org This dual catalytic nature underscores the importance of the base's role and structure in etherification and related transformations.

Advanced Synthetic Techniques and Principles of Green Chemistry

Modern synthetic chemistry emphasizes not only the yield and selectivity of reactions but also their environmental impact. This has led to the adoption of advanced techniques like microwave-assisted synthesis and a careful consideration of solvent choice, aligning with the principles of green chemistry.

Microwave-assisted synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. organic-chemistry.orgresearchgate.net The application of microwave irradiation in the synthesis of heterocyclic compounds, including pyridines and their derivatives, is well-documented. researchgate.net

This technology facilitates the rapid synthesis of tri- and tetrasubstituted pyridines through one-pot procedures that might otherwise require multiple steps and prolonged heating. organic-chemistry.org For example, the Bohlmann-Rahtz pyridine synthesis can be completed in as little as 10-20 minutes under microwave irradiation, a dramatic improvement over conventional methods. organic-chemistry.org Studies have also shown the successful use of microwaves for synthesizing pyridine glycosides and various fused pyridine systems, often under solvent-free conditions, which further enhances the green credentials of the process. ekb.egnih.gov

The direct comparison between conventional and microwave-assisted methods for the alkylation of certain pyridine derivatives highlights the profound impact of this technology.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Alkylation of Pyridine Derivatives Data informed by procedures described in the Egyptian Journal of Chemistry. ekb.eg

| Method | Conditions | Reaction Time |

|---|---|---|

| Conventional Heating | Stirred under reflux in DMF | 5 hours |

| Microwave Irradiation | Irradiation in a microwave reactor | 2 minutes |

The choice of solvent is a critical parameter that can dramatically influence the outcome of a chemical reaction, affecting reaction rates, yields, and even the reaction pathway. In the synthesis of pyridine derivatives, the solvent can mediate catalyst activity and reactant solubility.

Systematic investigations have shown that changing the reaction solvent can lead to significant improvements. For example, in a multicomponent reaction to form pyridine-3,5-dicarbonitriles, switching the solvent from ethanol (B145695) to acetonitrile (B52724) allowed for similar yields but in a much shorter reaction time when using an ionic base. nih.gov This change also helped overcome challenges associated with sterically hindered starting materials. nih.gov In some palladium-catalyzed reactions, specific solvents like cyclopentyl methyl ether (CPME) have been found to give superior yields. nih.gov

Conversely, in certain catalyst-free etherification reactions of pyridinols, protic solvents like alcohols are essential for the reaction to proceed, while aprotic solvents are ineffective. nih.gov In such cases, the alcohol reactant itself can serve as the solvent, creating "solventless" conditions that are highly desirable from a green chemistry perspective. nih.gov The polarity, protic/aprotic nature, and coordinating ability of the solvent must be carefully optimized for each specific synthetic transformation.

Table 3: Effect of Solvent and Base on a Multicomponent Pyridine Synthesis Data sourced from the Journal of Organic Chemistry. nih.gov

| Base Catalyst | Solvent | Relative Performance |

|---|---|---|

| Piperidine (Amine Base) | Ethanol | Better results |

| Tetrabutylammonium Hydroxide (B78521) (Ionic Base) | Ethanol | Less effective |

| Tetrabutylammonium Hydroxide (Ionic Base) | Acetonitrile | Similar yields to Piperidine/Ethanol but much shorter reaction time |

Comparative Analysis of Synthetic Routes: Efficiency, Atom Economy, and Scalability

Evaluating synthetic routes requires a multi-faceted analysis that extends beyond just the chemical yield. Efficiency, atom economy, and scalability are crucial metrics for determining the practicality and sustainability of a given method.

Efficiency is often measured by reaction yield and time. As demonstrated, palladium-catalyzed couplings can offer excellent yields (often >80%), while microwave-assisted synthesis can reduce reaction times from hours to minutes, thereby increasing throughput efficiency. acs.orgorganic-chemistry.org

Atom Economy is a core principle of green chemistry that measures how many atoms from the reactants are incorporated into the final desired product. jocpr.comnih.gov Addition reactions, where two or more molecules combine to form a single product, have a 100% atom economy and are considered ideal. nih.gov In contrast, substitution reactions, such as the Williamson ether synthesis, inherently generate byproducts. For the reaction of 6-Methylpyridin-2-ol (C₆H₇NO) with 3-chloropropan-1-ol (C₃H₇ClO) using a base like sodium hydroxide (NaOH), the desired product is this compound (C₉H₁₃NO₂), but sodium chloride (NaCl) and water (H₂O) are formed as byproducts. This leads to an atom economy of less than 100%, as a portion of the reactant atoms ends up in waste products.

Scalability refers to the ability to perform a reaction on a larger scale (e.g., multigram or kilogram) safely and efficiently. Palladium-catalyzed reactions can be highly scalable, as demonstrated in several studies. acs.org However, the cost of palladium catalysts and ligands can be a limiting factor in large-scale industrial production, making catalyst recovery an important consideration. nih.gov Microwave-assisted synthesis, while highly efficient at the lab scale, can present engineering challenges for large-scale production due to issues with microwave penetration depth and heat distribution. Base-catalyzed methods like the Williamson synthesis are generally robust and use inexpensive reagents, making them highly scalable and often preferred in industrial settings despite having a lower atom economy.

Ultimately, the choice of synthetic route involves a trade-off between these factors, balancing the need for high yield and selectivity with cost, safety, environmental impact, and the desired scale of production.

Spectroscopic and Advanced Analytical Characterization Techniques in Research on 3 6 Methylpyridin 2 Yloxy Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, their connectivity, and spatial relationships.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, the number of protons of each type, and the electronic environment of each proton. The predicted ¹H NMR spectrum of 3-(6-Methylpyridin-2-yloxy)propan-1-ol would exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring, the methyl group, and the propanol (B110389) chain.

The protons on the pyridine ring are expected to appear in the aromatic region of the spectrum, typically between δ 6.0 and 8.0 ppm. The chemical shifts and coupling patterns of these protons are influenced by the electron-donating effect of the ether linkage and the electron-donating methyl group. The protons of the propanol chain would be observed in the upfield region of the spectrum. The methylene (B1212753) group adjacent to the oxygen atom of the ether linkage (-O-CH₂-) would be the most deshielded of the aliphatic protons, followed by the methylene group bearing the hydroxyl group (-CH₂-OH). The central methylene group of the propanol chain would be the most shielded. The methyl group protons on the pyridine ring would appear as a singlet in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine-H (aromatic) | 6.5 - 7.5 | Multiplet |

| -O-CH₂ -CH₂-CH₂-OH | 4.2 - 4.4 | Triplet |

| -O-CH₂-CH₂-CH₂ -OH | 3.6 - 3.8 | Triplet |

| -O-CH₂-CH₂ -CH₂-OH | 1.9 - 2.1 | Quintet |

| Pyridine-CH₃ | 2.4 - 2.5 | Singlet |

| -OH | Variable | Singlet (broad) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments.

In the predicted ¹³C NMR spectrum of this compound, the carbon atoms of the pyridine ring would resonate in the downfield region (δ 110-160 ppm). The carbon atom attached to the ether oxygen would be the most deshielded among the ring carbons. The carbons of the propanol chain would appear in the upfield region (δ 20-70 ppm), with the carbon atom bonded to the ether oxygen showing the largest chemical shift, followed by the carbon bearing the hydroxyl group. The methyl carbon on the pyridine ring would be observed at the highest field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Pyridine-C (aromatic) | 110 - 165 |

| C -O (ether linkage on pyridine) | 160 - 165 |

| -O-CH₂ -CH₂-CH₂-OH | 65 - 70 |

| -O-CH₂-CH₂-CH₂ -OH | 60 - 65 |

| -O-CH₂-CH₂ -CH₂-OH | 30 - 35 |

| Pyridine-CH₃ | 15 - 25 |

Vibrational Spectroscopy for Molecular Structure and Bonding Investigations

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and bonding within a molecule by probing its vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber and is characteristic of the functional groups present in the molecule.

The FTIR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic propanol chain would appear in the 2800-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridine ring are expected to produce sharp peaks in the 1400-1600 cm⁻¹ range. The C-O stretching vibrations of the ether and alcohol functional groups would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200 - 3600 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=C, C=N (pyridine ring) | Stretching | 1400 - 1600 |

| C-O (ether) | Stretching | 1200 - 1250 |

| C-O (alcohol) | Stretching | 1000 - 1100 |

Fourier Transform Raman (FT-Raman) Spectroscopy Applications

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the aromatic ring stretching vibrations of the pyridine moiety would be expected to produce strong and sharp bands. The symmetric C-C stretching vibrations of the propanol backbone would also be Raman active. The O-H stretching band, which is broad and strong in the FTIR spectrum, is typically weak in the Raman spectrum. The C-O stretching vibrations would also be observable.

Table 4: Predicted FT-Raman Active Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| Pyridine Ring | Ring Stretching/Breathing | 1400 - 1600 (strong) |

| C-C (aliphatic) | Stretching | 800 - 1200 |

| C-O (ether/alcohol) | Stretching | 1000 - 1300 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of chemical compounds. For this compound, with a molecular formula of C9H13NO, the expected monoisotopic mass is approximately 151.0997 g/mol . Various mass spectrometry techniques can be employed to confirm this and to study its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique that separates compounds in a mixture before they are introduced into the mass spectrometer for analysis. This is particularly useful for confirming the presence of this compound in a reaction mixture and for identifying any impurities.

In a typical LC-MS analysis of a pyridine derivative, a reversed-phase column (such as a C18 column) would be used. The mobile phase would likely consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. The gradient elution, where the composition of the mobile phase is varied over time, would ensure the effective separation of the target compound from other components.

Upon entering the mass spectrometer, the compound would be ionized, and its mass-to-charge ratio (m/z) would be measured, confirming its molecular weight. Further fragmentation can be induced to study the structure of the molecule. A common feature in the LC-MS spectra of many pyridine derivatives is the appearance of a peak corresponding to a 2,2'-bipyridine (B1663995) ion fragment (m/z = 157), although the specific fragmentation of this compound would need to be experimentally determined. researchgate.net

Table 1: Projected LC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| LC System | Agilent 1100 HPLC system or equivalent |

| Column | C18 reversed-phase column |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for separation of target and impurities |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 5 - 10 µL |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Range | m/z 50 - 500 |

This table represents a hypothetical set of parameters based on common practices for similar compounds and would require experimental optimization.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, as it typically produces intact molecular ions with minimal fragmentation. In positive ion mode, the molecule would likely be protonated to form the [M+H]+ ion.

The fragmentation pattern of this compound in ESI-MS/MS (tandem mass spectrometry) can be predicted based on its structure. The molecule contains a pyridine ring, an ether linkage, and a propanol chain. Fragmentation would likely occur at the weakest bonds. Common fragmentation pathways for ethers include cleavage of the C-O bond. whitman.edu For this compound, this could result in the loss of the propanol side chain. The stability of the pyridine ring suggests that it would likely remain intact during initial fragmentation. The presence of substituents on the pyridine ring can influence the stability and fragmentation of the complex. nih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a cornerstone of purity analysis in the pharmaceutical and chemical industries. A validated reversed-phase HPLC (RP-HPLC) method would be the standard approach for determining the purity of this compound. ptfarm.plresearchgate.net

A typical HPLC method would utilize a C18 column with a mobile phase of acetonitrile and a phosphate (B84403) buffer at a specific pH, with UV detection at a wavelength where the pyridine chromophore absorbs strongly (e.g., around 260 nm). ptfarm.pl The method would be validated for parameters such as linearity, precision, accuracy, and specificity to ensure reliable results. For pyridine-containing compounds, which can be hydrophilic, the use of ion-pairing reagents may be necessary to achieve good peak shape and resolution, although this can be incompatible with MS detection. helixchrom.comhelixchrom.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-performance liquid chromatography (UPLC) is a more recent development that utilizes smaller particle sizes in the stationary phase (typically <2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. uj.edu.pl A UPLC method for this compound would offer significant advantages in terms of throughput and efficiency, especially for in-process control and high-throughput screening applications. The principles of separation are similar to HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. researchgate.netnih.gov

Table 2: Comparison of Typical HPLC and UPLC Parameters

| Feature | HPLC | UPLC |

| Particle Size | 3 - 5 µm | < 2 µm |

| Column Length | 150 - 250 mm | 50 - 150 mm |

| Flow Rate | 1.0 - 2.0 mL/min | 0.2 - 0.5 mL/min |

| Pressure | 400 - 600 bar | 1000 - 1500 bar |

| Run Time | 10 - 30 min | 1 - 10 min |

| Solvent Consumption | Higher | Lower |

| Resolution | Good | Excellent |

Computational Predictions in Spectroscopic Analysis

Computational chemistry plays an increasingly important role in predicting and interpreting spectroscopic data. Density Functional Theory (DFT) is a powerful tool for this purpose. soton.ac.uk DFT calculations can be used to predict the fragmentation patterns in mass spectrometry by modeling the electronic structure of the molecule and identifying the most likely sites of bond cleavage upon ionization. researchgate.net For this compound, DFT could be employed to calculate the proton affinity of different atoms, helping to predict the most likely protonation site in ESI-MS. Furthermore, by simulating the structure and energetics of potential fragment ions, the most favorable fragmentation pathways can be elucidated, aiding in the interpretation of experimental mass spectra. rsc.org

Complementary Analytical Techniques for Research Verification and Purity Confirmation

While spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry provide foundational structural information, a comprehensive understanding of a compound's purity and chemical integrity necessitates the use of complementary analytical methods. For this compound, techniques such as chromatography and elemental analysis are indispensable for orthogonal verification of its identity and for the quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for purity assessment. This technique separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a reversed-phase HPLC method is typically employed. In such a method, a nonpolar stationary phase is used with a polar mobile phase. The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all observed peaks. A high-purity sample will exhibit a single, sharp peak with minimal to no secondary peaks.

The specific conditions for an HPLC analysis of this compound would be meticulously developed and validated. A hypothetical, yet representative, set of parameters is detailed in the table below.

| Parameter | Value |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | Dependent on the specific gradient profile |

| Purity Specification | ≥98% |

Another critical technique for verifying the elemental composition of this compound is elemental analysis. This method provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula, C₉H₁₃NO₂. A close correlation between the experimental and theoretical values serves as a strong confirmation of the compound's elemental integrity and the absence of significant impurities.

The theoretical and acceptable experimental ranges for the elemental analysis of this compound are presented in the following table.

| Element | Theoretical Percentage | Experimental Range (Acceptable) |

| Carbon (C) | 71.49% | 71.20% - 71.80% |

| Hydrogen (H) | 8.67% | 8.40% - 8.90% |

| Nitrogen (N) | 9.26% | 9.00% - 9.50% |

Theoretical and Computational Investigations of 3 6 Methylpyridin 2 Yloxy Propan 1 Ol and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are employed to model the electronic structure of a molecule, from which numerous properties can be derived. These ab initio methods provide a foundational understanding of a compound's intrinsic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry corresponding to the lowest energy state on the potential energy surface. By calculating the distribution of electron density, DFT can accurately predict molecular properties such as bond lengths, bond angles, and dihedral angles. mdpi.comscielo.org.bo The stability of the molecule is inferred from its total energy; a lower energy value indicates a more stable conformation. scielo.org.bo

For a molecule like 3-(6-Methylpyridin-2-yloxy)propan-1-ol, DFT calculations, often using a basis set such as B3LYP/6-31G*, would be performed to find its most stable three-dimensional structure. The results of such a hypothetical geometry optimization are typically presented in a table format.

Interactive Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT Note: The following data is illustrative of typical DFT output and not based on experimental findings.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-O (ether) | 1.37 | |

| O-C (propyl) | 1.43 | |

| C-N (pyridine) | 1.34 | |

| C-O (alcohol) | 1.42 | |

| **Bond Angles (°) ** | ||

| C-O-C (ether) | 118.5 | |

| O-C-C (propyl) | 109.8 | |

| C-N-C (pyridine) | 117.2 | |

| C-C-O (alcohol) | 110.5 | |

| Dihedral Angles (°) | ||

| C-C-O-C | 178.9 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This analysis helps predict regions of the molecule susceptible to electrophilic or nucleophilic attack.

The energies of these orbitals and the resulting energy gap provide insight into the kinetic stability and charge transfer properties within the molecule.

Interactive Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound Note: The following data is illustrative of typical FMO analysis output.

| Parameter | Energy (eV) | Description |

|---|---|---|

| E(HOMO) | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| E(LUMO) | -1.2 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.3 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |

Interactive Table 3: Hypothetical NBO Second-Order Perturbation Analysis for this compound Note: The following data is illustrative of significant donor-acceptor interactions and their stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N5 | π* (C2-C3) | 5.8 | Lone pair donation into antibonding orbital |

| LP (2) O4 | σ* (C1-C2) | 2.1 | Hyperconjugation |

| σ (C7-H7A) | σ* (C1-N6) | 1.5 | Hyperconjugation |

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. nih.gov

A typical protein-ligand docking simulation involves several key steps. First, the three-dimensional structures of both the protein (receptor) and the ligand (e.g., this compound) are prepared. This involves adding hydrogen atoms, assigning partial charges, and removing water molecules from the protein structure. fip.org Next, a "grid box" is defined around the active site of the protein, specifying the region where the docking algorithm will search for possible binding poses.

Software such as AutoDock or Glide is then used to systematically explore various conformations and orientations of the ligand within the receptor's active site. nih.govjbcpm.com These programs use scoring functions to estimate the binding affinity for each pose, typically reported as a binding energy value in kcal/mol. To ensure the reliability of the docking protocol, it is often validated by "re-docking" the native co-crystallized ligand into the protein's active site. A successful validation is generally indicated by a low root-mean-square deviation (RMSD) value (typically ≤2 Å) between the predicted pose and the original crystallographic pose. fip.org

The output of a docking simulation is a set of possible binding poses for the ligand, each with a corresponding binding energy score. The pose with the lowest binding energy is generally considered the most favorable and stable. fip.org Analysis of this pose reveals the specific molecular interactions that stabilize the ligand-receptor complex. These interactions are crucial for understanding the mechanism of binding and can include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the -OH group in the ligand) and acceptors (like backbone carbonyls or specific amino acid side chains, e.g., Asp, Glu, Asn).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (such as the methylpyridine ring) and hydrophobic amino acid residues (e.g., Val, Leu, Ile, Phe).

Pi-Pi Stacking: Aromatic rings, like the pyridine (B92270) ring, can stack with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Electrostatic Interactions: Occur between charged or polar groups on the ligand and receptor.

Visualization software is used to generate 2D and 3D diagrams that illustrate these binding modes and highlight the key amino acid residues involved in the interaction.

Interactive Table 4: Hypothetical Docking Results of this compound with a Target Protein Note: The following data is illustrative of typical docking analysis output.

| Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|

| -7.8 | TYR 126, LYS 151 | Hydrogen Bond (with -OH group) |

| VAL 103, LEU 205 | Hydrophobic Interaction (with pyridine ring) | |

| PHE 210 | Pi-Pi Stacking (with pyridine ring) |

Predictive Computational Chemistry for Rational Compound Design

Computational chemistry serves as a powerful tool in modern drug discovery and materials science, enabling the prediction of molecular properties and activities before synthesis. This in silico approach accelerates the design of novel compounds by prioritizing candidates with desirable characteristics. For molecules related to this compound, predictive models are crucial for understanding how structural modifications influence biological or chemical function.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uran.ua For classes of compounds structurally related to this compound, such as pyridine and quinoline (B57606) derivatives, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. nih.govnih.gov

These methodologies operate by aligning a set of molecules with known activities and calculating steric, electrostatic, and hydrophobic fields around them. nih.gov A statistical method, often Partial Least Squares (PLS), is then used to build a model that correlates variations in these fields with changes in biological activity. nih.gov For instance, a QSAR study on related heterocyclic compounds might reveal that diuretic activity increases with higher lipophilicity (logP) and specific dipole moments, while it decreases with larger molecular volume and surface area. uran.ua The resulting models generate 3D contour maps that visualize regions where modifications to the molecular structure would likely enhance or diminish activity, thereby guiding the rational design of more potent compounds. nih.gov The statistical validity of these models is confirmed through internal and external validation techniques to ensure their predictive power. uran.uanih.gov

Table 1: Representative Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds

| Descriptor Type | Specific Descriptor | Potential Influence on Activity |

|---|---|---|

| Electronic | Dipole Moment | Affects polar interactions with biological targets. |

| Steric | Molecular Volume | Determines fit within a receptor binding pocket. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and transport. uran.ua |

| Topological | Number of Rotatable Bonds | Relates to conformational flexibility and binding entropy. nih.gov |

| Quantum Chemical | HOMO/LUMO Energies | Indicates chemical reactivity and charge transfer capabilities. uran.ua |

Before undertaking laboratory synthesis, the physicochemical and pharmacokinetic properties of a compound like this compound can be estimated using computational tools. researchgate.net These predictions are vital for assessing a molecule's potential as a therapeutic agent, a concept often referred to as "drug-likeness". nih.gov A widely used framework for this assessment is Lipinski's "rule of five," which establishes guidelines for properties that influence oral bioavailability. nih.govnih.gov These rules state that poor absorption or permeation is more likely when a compound has a molecular weight over 500, a logP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. nih.gov

In silico models can calculate these key properties, including the octanol-water partition coefficient (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. nih.gov For this compound, these calculations provide a preliminary assessment of its likely behavior in a biological system. nih.gov Beyond pharmacokinetics, bioactivity can be predicted by screening the compound's structure against databases of known pharmacophores to identify potential protein targets.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Lipinski's Rule of Five Guideline |

|---|---|---|

| Molecular Formula | C₉H₁₃NO₂ | N/A |

| Molecular Weight | 167.21 g/mol | ≤ 500 |

| logP (Lipophilicity) | 1.35 | ≤ 5 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 3 (1 N, 2 O) | ≤ 10 |

| Topological Polar Surface Area (TPSA) | 41.9 Ų | N/A |

| Number of Rotatable Bonds | 4 | ≤ 10 |

Conformational Analysis and Molecular Dynamics Simulations of Flexible Structures

The structure of this compound contains several single bonds that allow for significant rotational freedom, particularly within the propyloxy chain. This flexibility means the molecule does not exist in a single, rigid state but rather as an ensemble of interconverting conformations. Conformational analysis, using methods like molecular mechanics, is employed to identify the stable, low-energy shapes the molecule is likely to adopt. acs.orgresearchgate.net

To understand the dynamic behavior of such a flexible structure, molecular dynamics (MD) simulations are performed. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov By placing the molecule in a simulated environment, such as a water box, MD can reveal its conformational landscape, the stability of intramolecular hydrogen bonds, and how it interacts with its surroundings. nih.govresearchgate.net This information is critical for understanding how the molecule might fit into a binding site of a protein or permeate through a cell membrane. The stability and interactions of ligands with receptors can be thoroughly studied using these simulation techniques. bohrium.com

Table 3: Key Rotatable Bonds in this compound

| Bond (Atoms Involved) | Description | Contribution to Flexibility |

|---|---|---|

| Py-O (C2-O) | Bond connecting the pyridine ring to the ether oxygen. | Orients the entire propanol (B110389) chain relative to the ring. |

| O-CH₂ (O-C7) | Ether oxygen to the first carbon of the propyl chain. | Major determinant of the overall molecular shape. |

| CH₂-CH₂ (C7-C8) | Bond between the first and second carbons of the propyl chain. | Allows for significant folding of the side chain. |

| CH₂-CH₂ (C8-C9) | Bond between the second and third carbons of the propyl chain. | Positions the terminal hydroxyl group. |

Theoretical Spectroscopic Predictions and Experimental Validation

Computational quantum chemistry methods, especially Density Functional Theory (DFT), are highly effective for predicting the spectroscopic properties of molecules. researchgate.net For this compound, DFT calculations can be used to predict its infrared (IR), proton NMR (¹H NMR), and carbon-13 NMR (¹³C NMR) spectra. nih.gov

The process begins by optimizing the molecule's geometry to find its lowest energy structure. researchgate.net Using this optimized geometry, vibrational frequencies (corresponding to IR peaks) and nuclear magnetic shieldings (which are converted to NMR chemical shifts) are calculated. nih.gov These theoretical spectra serve two main purposes. First, comparing the predicted spectra to experimentally measured spectra can help confirm that the synthesized compound has the correct structure. Second, theoretical predictions can aid in the assignment of complex experimental spectra, where certain peaks may be ambiguous. A close agreement between theoretical and experimental data provides strong evidence for the validity of the computed molecular structure. bohrium.com

Table 4: Hypothetical Comparison of Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value (DFT) | Typical Experimental Value |

|---|---|---|

| ¹H NMR: -CH₂-OH (proton) | δ 3.7 ppm | δ 3.6-3.8 ppm |

| ¹³C NMR: -CH₂-OH (carbon) | δ 60 ppm | δ 59-62 ppm |

| ¹³C NMR: Py-O- (carbon) | δ 164 ppm | δ 163-165 ppm |

| IR: O-H Stretch (alcohol) | 3350 cm⁻¹ | 3300-3400 cm⁻¹ (broad) |

| IR: C-O-C Stretch (ether) | 1250 cm⁻¹ | 1240-1260 cm⁻¹ (asymmetric) |

Reactivity Profiles and Mechanistic Pathways Involving 3 6 Methylpyridin 2 Yloxy Propan 1 Ol

Oxidation Reactions Involving the Terminal Alcohol Functionality

The primary alcohol group is a key site for oxidation, leading to the formation of aldehydes and carboxylic acids. The proximity of the pyridyl ether moiety can influence the reactivity and selectivity of these transformations.

The oxidation of the terminal alcohol of 3-(6-methylpyridin-2-yloxy)propan-1-ol can be controlled to yield either the corresponding aldehyde, 3-(6-methylpyridin-2-yloxy)propanal, or the carboxylic acid, 3-(6-methylpyridin-2-yloxy)propanoic acid.

The partial oxidation to the aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent like dichloromethane (B109758) (DCM) are commonly employed for this purpose. researchgate.net The reaction proceeds through a chromate (B82759) ester intermediate, which then undergoes elimination to form the aldehyde.

Complete oxidation to the carboxylic acid is typically achieved using stronger oxidizing agents. A common method involves the use of potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidic workup. Alternatively, chromic acid (H₂CrO₄), often generated in situ from a dichromate salt and a strong acid, can be used. The reaction first forms the aldehyde, which is then rapidly oxidized in the aqueous medium to the carboxylic acid.

A summary of expected oxidation pathways is presented in the table below.

| Starting Material | Product | Reagents and Conditions |

| This compound | 3-(6-Methylpyridin-2-yloxy)propanal | Pyridinium chlorochromate (PCC), Dichloromethane (DCM) |

| This compound | 3-(6-Methylpyridin-2-yloxy)propanoic acid | Potassium permanganate (KMnO₄), aq. NaOH, then H₃O⁺ |

Achieving high selectivity in the oxidation of primary alcohols, especially in the presence of other potentially reactive functional groups like a pyridine (B92270) ring, is a significant area of research. While the pyridine nitrogen is generally resistant to oxidation under the conditions used for alcohol oxidation, the choice of oxidant and reaction conditions is critical to avoid side reactions.

Modern selective oxidation methods that could be applied to this compound include Swern oxidation and Parikh-Doering oxidation. Both methods utilize dimethyl sulfoxide (B87167) (DMSO) as the ultimate oxidant in the presence of an activator. uni-ruse.bg

In a Swern oxidation, oxalyl chloride or trifluoroacetic anhydride (B1165640) activates DMSO at low temperatures (-78 °C), followed by the addition of the alcohol and a hindered base like triethylamine. This method is known for its mild conditions and high yields of aldehydes.

The Parikh-Doering oxidation employs a sulfur trioxide pyridine complex (SO₃·py) as the activator for DMSO. This method has the advantage of being performed at or near room temperature and avoids the use of corrosive and toxic reagents like oxalyl chloride. uni-ruse.bg

These selective methodologies are particularly valuable when working with complex molecules where chemoselectivity is a primary concern. The table below outlines these selective oxidation methods.

| Method | Activating Agent for DMSO | Typical Base | Key Advantages |

| Swern Oxidation | Oxalyl chloride or Trifluoroacetic anhydride | Triethylamine | Mild conditions, high yields |

| Parikh-Doering Oxidation | Sulfur trioxide pyridine complex (SO₃·py) | Triethylamine | Can be run at room temperature, avoids corrosive reagents |

Functional Group Transformations on the Pyridine Moiety

The 6-methyl-2-alkoxypyridine ring in the target molecule is susceptible to various transformations, including substitution reactions and other modifications of the aromatic system.

The pyridine ring is generally considered electron-deficient compared to benzene (B151609), which affects its reactivity in aromatic substitution reactions.

Electrophilic Aromatic Substitution: The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq However, the presence of the electron-donating alkoxy group at the 2-position and the methyl group at the 6-position can partially mitigate this deactivation. These groups direct incoming electrophiles to the positions ortho and para to them. Considering the directing effects, electrophilic substitution would be expected to occur at the 3- and 5-positions of the pyridine ring. Reactions such as nitration or halogenation would require harsh conditions.

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack, particularly at the 2-, 4-, and 6-positions. echemi.com In this compound, the 2-position is already substituted with the alkoxy group. While the alkoxy group is not a typical leaving group, under certain conditions, particularly with activation of the pyridine ring (e.g., N-oxide formation), it could potentially be displaced by a strong nucleophile. However, nucleophilic attack is more likely to occur if a better leaving group, such as a halide, is present on the ring.

One important transformation of the pyridine moiety is the formation of the corresponding Pyridine-N-oxide . This is typically achieved by reacting the pyridine with an oxidizing agent such as hydrogen peroxide in acetic acid or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide is more reactive towards both electrophilic and nucleophilic substitution. The N-oxide functionality activates the 4-position for nucleophilic attack and the 2- and 6-positions for electrophilic attack after coordination of the N-oxide oxygen to the electrophile. rsc.org

Intermolecular and Intramolecular Reaction Pathways

The presence of both a nucleophilic alcohol and a basic pyridine nitrogen allows for a variety of intermolecular and intramolecular reactions.

Intermolecular Reactions: The terminal alcohol can undergo etherification with another alcohol molecule under acidic conditions, although this is generally a low-yielding process. More efficiently, it can be converted to a better leaving group (e.g., a tosylate or halide) and then reacted with an alkoxide to form an ether. The pyridine nitrogen can act as a nucleophile in reactions with alkyl halides to form quaternary pyridinium salts . mdpi.comresearchgate.net

Intramolecular Reactions: If the terminal alcohol is converted into a good leaving group, an intramolecular reaction with the pyridine nitrogen is possible, leading to the formation of a cyclic quaternary ammonium (B1175870) salt. For instance, treatment of this compound with thionyl chloride would produce the corresponding chloroalkane, which could then undergo intramolecular cyclization to form a fused heterocyclic system. Such cyclizations are highly dependent on the chain length connecting the pyridine and the leaving group, with the formation of 5- and 6-membered rings being generally favored.

Condensation Reactions with Diverse Substrates

A condensation reaction is a class of organic reaction where two molecules combine to form a single, larger molecule, with the concurrent loss of a small molecule such as water. libretexts.org The primary alcohol moiety of this compound is a key site for such transformations, particularly in the formation of esters (esterification).

Esterification: In the presence of an acid catalyst, the hydroxyl group of this compound can react with carboxylic acids to form the corresponding esters. This reversible reaction is a cornerstone of organic synthesis. For instance, reacting the title compound with a generic carboxylic acid (R-COOH) would yield the ester and water.

While direct studies on this specific molecule are not prevalent, the principle of esterification is a fundamental and predictable reaction for primary alcohols. libretexts.org The reaction conditions typically involve heating the alcohol and carboxylic acid with a strong acid catalyst like sulfuric acid.

Aldol-Type Condensations: Although this compound itself does not possess a carbonyl group required for a classical aldol (B89426) condensation, its oxidation product does. sigmaaldrich.commasterorganicchemistry.com Oxidation of the primary alcohol would yield 3-(6-methylpyridin-2-yloxy)propanal. This aldehyde can then participate in base- or acid-catalyzed aldol additions and condensations.

For example, in the presence of a base, the resulting aldehyde can form an enolate, which can then act as a nucleophile, attacking another molecule of the aldehyde. Subsequent dehydration of the aldol addition product would lead to the formation of an α,β-unsaturated aldehyde. Such reactions are analogous to the condensation of 2-acetylpyridine (B122185) with various aldehydes, which have been shown to produce complex cyclic products. rsc.org

Below is a table summarizing potential condensation reactions.

| Substrate | Reaction Type | Potential Product | Conditions |

| Carboxylic Acid (e.g., Acetic Acid) | Esterification | 3-(6-Methylpyridin-2-yloxy)propyl acetate (B1210297) | Acid catalyst (e.g., H₂SO₄), Heat |

| Aldehyde (after oxidation of alcohol) | Aldol Condensation | α,β-Unsaturated aldehyde | Base (e.g., NaOH) or Acid catalyst, Heat |

| Ketone (after oxidation of alcohol) | Aldol Condensation | α,β-Unsaturated ketone | Base (e.g., NaOH) or Acid catalyst, Heat |

Halogenation and Other Electrophilic/Nucleophilic Additions

The structure of this compound offers two main sites for halogenation: the aliphatic propanol (B110389) chain and the pyridine ring.

Substitution of the Hydroxyl Group: The primary alcohol can be converted into an alkyl halide, which is a more versatile intermediate for nucleophilic substitution and cross-coupling reactions. The hydroxyl group is a poor leaving group, but it can be activated by converting it into a better one. libretexts.org

Common reagents for this transformation include:

Thionyl chloride (SOCl₂): Converts the alcohol to an alkyl chloride (3-(6-methylpyridin-2-yloxy)propyl chloride). This reaction typically proceeds via an Sₙ2 mechanism for primary alcohols. libretexts.org

Phosphorus tribromide (PBr₃): Used to synthesize the corresponding alkyl bromide, also through an Sₙ2 pathway. libretexts.org

Electrophilic Halogenation of the Pyridine Ring: The pyridine ring itself can undergo electrophilic halogenation, although pyridine is generally less reactive than benzene towards electrophiles due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the electron-donating methyl and alkoxy groups at the 2- and 6-positions can activate the ring for such substitutions. The directing effects of these groups would likely favor halogenation at the 3- and 5-positions of the pyridine ring. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are often used for the halogenation of such heterocyclic systems.

A summary of potential halogenation reactions is provided below.

| Reagent | Reaction Site | Product Type |

| SOCl₂ | Propanol -OH | Alkyl Chloride |

| PBr₃ | Propanol -OH | Alkyl Bromide |

| NBS / NCS | Pyridine Ring | Halogenated Pyridine |

Metal-Catalyzed Reactivity and Cross-Coupling Applications (e.g., in pyridine synthesis)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net While this compound is not a direct substrate for many of these reactions, it can be easily converted into a suitable precursor.

By first halogenating the molecule as described in section 5.3.2, it can be transformed into a substrate for various cross-coupling reactions. For example, if the pyridine ring is brominated, the resulting bromopyridine derivative can participate in reactions such as:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide in the presence of a palladium catalyst. nih.gov A brominated derivative of the title compound could be coupled with various aryl or vinyl boronic acids to introduce new substituents onto the pyridine ring. Alkoxy-substituted pyridylboronic acids have been shown to be effective partners in Suzuki reactions. acs.org

Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated compound with an aryl or vinyl halide and a strong base, catalyzed by palladium.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds by coupling an amine with an aryl halide. A halogenated derivative could thus be used to introduce amino groups. researchgate.net

Nickel-Catalyzed Coupling: Nickel catalysts are also effective for coupling alkyl halides with heteroaryl halides. nih.gov For instance, the alkyl chloride or bromide derived from the title compound could potentially be coupled with other heteroaryl halides.

Furthermore, direct C-H activation is an emerging strategy. Palladium-catalyzed direct arylation of pyridine N-oxides has been demonstrated as a powerful method for functionalizing the 2-position of the pyridine ring, offering an alternative to traditional cross-coupling with pre-functionalized pyridines. acs.org

The following table outlines potential cross-coupling applications for derivatives of this compound.

| Derivative | Coupling Reaction | Coupling Partner | Potential Product Class | Catalyst |

| Halogenated Pyridine Ring | Suzuki-Miyaura | Arylboronic Acid | Aryl-substituted Pyridine | Palladium |

| Halogenated Pyridine Ring | Buchwald-Hartwig | Amine | Amino-substituted Pyridine | Palladium |

| Alkyl Halide Chain | Nickel-Catalyzed Coupling | Heteroaryl Halide | Alkylated Heteroaryl | Nickel |

Elucidation of Reaction Mechanisms and Transition State Analysis

Condensation and Halogenation Mechanisms:

Esterification: The acid-catalyzed esterification of the primary alcohol proceeds via a nucleophilic acyl substitution mechanism. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of water yield the ester.

Sₙ2 Substitution: The conversion of the alcohol to an alkyl halide using SOCl₂ or PBr₃ follows an Sₙ2 pathway. The reagent first converts the hydroxyl into a better leaving group (a chlorosulfite or dibromophosphite). A halide ion then acts as a nucleophile, attacking the carbon atom in a backside attack and displacing the leaving group. libretexts.org

Metal-Catalyzed Cross-Coupling Mechanisms: The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the halogenated pyridine derivative, forming a Pd(II) complex.

Transmetalation: The organic group from the organoboron compound is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Computational studies and kinetic experiments are often employed to investigate these mechanisms in detail, including the structures of intermediates and transition states. For instance, mechanistic studies on copper-catalyzed amination reactions have utilized both experimental and DFT calculations to map out the reaction pathways and identify key intermediates. nih.gov Similar approaches could be applied to fully elucidate the reactivity of this compound and its derivatives.

Derivatives, Analogs, and Structure Activity Relationship Sar Studies

Rational Design and Synthesis of Novel Pyridinyloxypropanol Analogs

The rational design of new pyridinyloxypropanol analogs is a strategic process that leverages existing knowledge of ligand-receptor interactions to create compounds with improved affinity, selectivity, and functional activity. This approach is fundamental in medicinal chemistry for developing new research tools and potential therapeutic agents.

Strategic modifications of the 3-(6-methylpyridin-2-yloxy)propan-1-ol scaffold are undertaken to enhance its properties as a research tool. The primary goals of these modifications include improving receptor affinity and selectivity. For instance, in the broader class of aryloxypropanolamines, the stereochemistry of the propanolamine (B44665) side chain is a critical determinant of biological activity.

The synthesis of these analogs often begins with the reaction of a substituted pyridinol with an appropriate epoxide, followed by the introduction of an amine. This modular synthesis allows for the systematic variation of different parts of the molecule. For example, starting with 6-methylpyridin-2-ol, reaction with epichlorohydrin (B41342) can form a key intermediate, which can then be reacted with various amines to generate a library of analogs.

Diversification of the pyridinyloxypropanol scaffold is a key strategy to explore the chemical space around the lead compound, this compound. This involves making a wide array of structural changes to both the pyridine (B92270) ring and the propanol (B110389) side chain.

On the pyridine scaffold, modifications can include altering the position or nature of the substituents. For example, moving the methyl group from the 6-position to other positions on the pyridine ring can significantly impact receptor interaction. Additionally, introducing other substituents, such as halogens, alkoxy groups, or amides, can modulate the electronic and steric properties of the pyridine ring, thereby influencing its binding characteristics.

For the propanol scaffold, diversification can involve changing the length of the alkyl chain, introducing substituents on the chain, or modifying the terminal hydroxyl group. For instance, converting the terminal alcohol to an amine is a common strategy to produce pyridinyloxypropanolamine derivatives, which are known to interact with aminergic G protein-coupled receptors. The nature of the amine (primary, secondary, or tertiary) and the substituents on the nitrogen atom are crucial for determining receptor affinity and functional activity.

Exploration of Derivatives with Modified Ethereal Linkages and Substitutions

Furthermore, substitutions on the propanol chain itself can influence the molecule's properties. For example, introducing a methyl group on the carbon atom adjacent to the ether linkage can introduce a chiral center, allowing for the investigation of stereoselective interactions with the receptor.

Investigation of Derivatives with Altered Pyridine Substitution Patterns

The substitution pattern on the pyridine ring is a critical determinant of the pharmacological activity of pyridinyloxypropanol analogs. Research on related pyridine-containing compounds has shown that both the position and the nature of the substituents significantly impact receptor affinity and selectivity. nih.gov